molecular formula C26H29NO6 B11209947 Diethyl 1-(4-methoxybenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-methoxybenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11209947
M. Wt: 451.5 g/mol
InChI Key: OYLLTILNWFEPAT-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes methoxyphenyl and diethyl groups attached to a dihydropyridine core

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under specific conditions. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride (NaBH₄) is a typical reducing agent used.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH⁻) replace the methoxy groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including its role as a calcium channel blocker, which can affect cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs due to its calcium channel blocking properties.

    Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE primarily involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can modulate various physiological processes such as muscle contraction and neurotransmitter release. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Similar compounds to 3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but differ in their specific substituents and pharmacokinetic properties. The uniqueness of 3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific methoxyphenyl and diethyl groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

diethyl 4-(2-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO6/c1-5-32-25(28)21-16-27(15-18-11-13-19(30-3)14-12-18)17-22(26(29)33-6-2)24(21)20-9-7-8-10-23(20)31-4/h7-14,16-17,24H,5-6,15H2,1-4H3

InChI Key

OYLLTILNWFEPAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2OC)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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